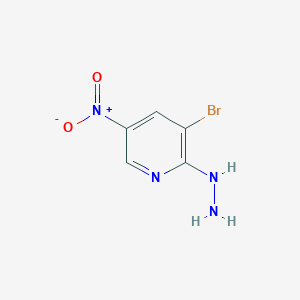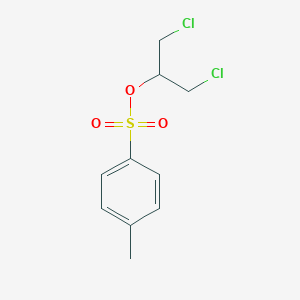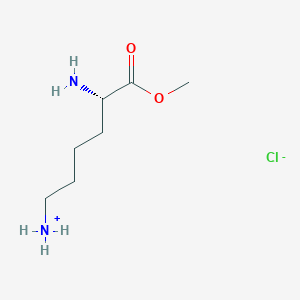
Methyl L-lysinate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl L-lysinate hydrochloride is a chemical compound that is widely used in scientific research. It is a derivative of L-lysine, which is an essential amino acid that is required for the synthesis of proteins in the body. Methyl L-lysinate hydrochloride is a white crystalline powder that is soluble in water and ethanol.
Mecanismo De Acción
Methyl L-lysinate hydrochloride is a substrate for enzymes that remove methyl groups from lysine residues in histone proteins. This process is known as histone demethylation and is an important mechanism for regulating gene expression. The removal of methyl groups from histone proteins can lead to the activation or repression of genes depending on the specific lysine residue that is demethylated.
Efectos Bioquímicos Y Fisiológicos
Methyl L-lysinate hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of LSD1 and LSD2 enzymes, which can lead to the upregulation of genes involved in cancer progression. Methyl L-lysinate hydrochloride has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl L-lysinate hydrochloride has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also relatively inexpensive compared to other compounds that are used in scientific research. However, one limitation of Methyl L-lysinate hydrochloride is that it can be toxic to cells at high concentrations. Therefore, it is important to use the appropriate concentration of Methyl L-lysinate hydrochloride in experiments to avoid toxicity.
Direcciones Futuras
There are several future directions for research on Methyl L-lysinate hydrochloride. One area of research is the development of new compounds that are based on Methyl L-lysinate hydrochloride. These compounds could have improved properties such as increased stability and reduced toxicity. Another area of research is the investigation of the role of Methyl L-lysinate hydrochloride in the regulation of gene expression in different cell types. This could lead to the identification of new targets for the treatment of diseases such as cancer and inflammation.
Métodos De Síntesis
Methyl L-lysinate hydrochloride can be synthesized by reacting L-lysine with methyl iodide in the presence of a base such as sodium hydroxide. The reaction takes place in an organic solvent such as methanol or ethanol. The product is then purified by recrystallization from water.
Aplicaciones Científicas De Investigación
Methyl L-lysinate hydrochloride is used in scientific research as a substrate for enzymes such as lysine-specific demethylase 1 (LSD1) and lysine-specific demethylase 2 (LSD2). These enzymes play a critical role in the regulation of gene expression by removing methyl groups from lysine residues in histone proteins. Methyl L-lysinate hydrochloride is also used as a building block for the synthesis of other compounds such as peptide nucleic acids (PNAs) and lysine-based dendrimers.
Propiedades
Número CAS |
15445-34-8 |
|---|---|
Nombre del producto |
Methyl L-lysinate hydrochloride |
Fórmula molecular |
C7H17ClN2O2 |
Peso molecular |
196.67 g/mol |
Nombre IUPAC |
methyl (2S)-2,6-diaminohexanoate;hydrochloride |
InChI |
InChI=1S/C7H16N2O2.ClH/c1-11-7(10)6(9)4-2-3-5-8;/h6H,2-5,8-9H2,1H3;1H/t6-;/m0./s1 |
Clave InChI |
FORVAIDSGSLRPX-RGMNGODLSA-N |
SMILES isomérico |
COC(=O)[C@H](CCCC[NH3+])N.[Cl-] |
SMILES |
COC(=O)C(CCCCN)N.Cl |
SMILES canónico |
COC(=O)C(CCCC[NH3+])N.[Cl-] |
Sinónimos |
methyl L-lysinate hydrochloride |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



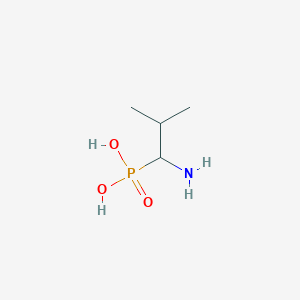
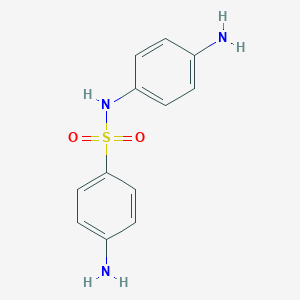
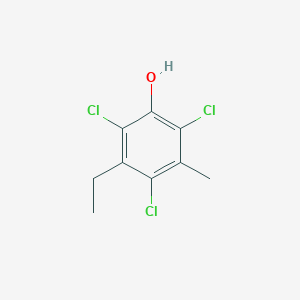
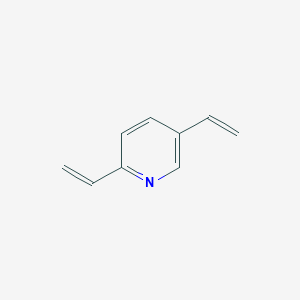
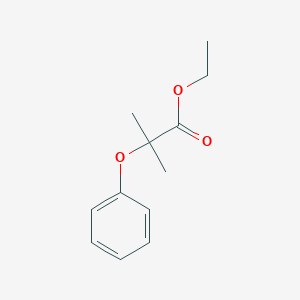
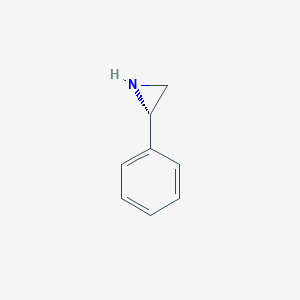
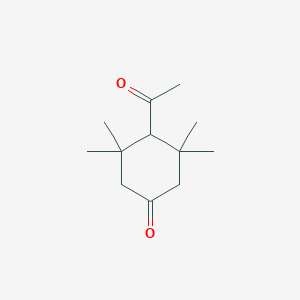
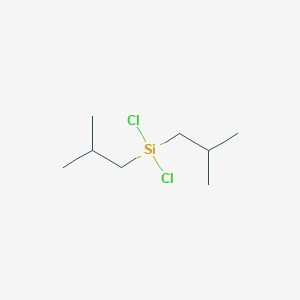
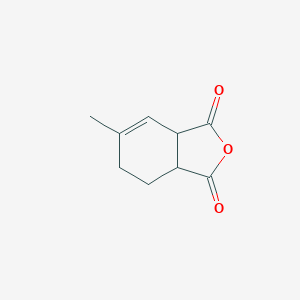
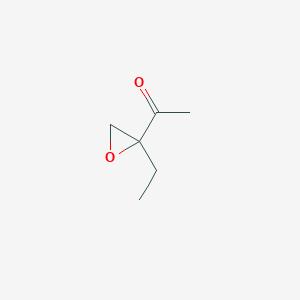
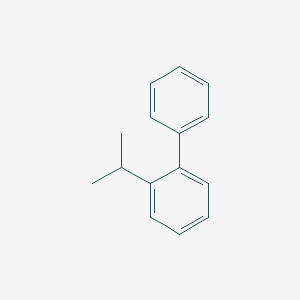
![(5e)-5-[(8-Hydroxyquinolin-5-yl)imino]quinolin-8(5h)-one](/img/structure/B97775.png)
